molecular formula C16H29N3O5S B7840604 Biotin-PEG3-OH

Biotin-PEG3-OH

Cat. No.: B7840604
M. Wt: 375.5 g/mol
InChI Key: JMPJDHGWKSPEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-OH is a useful research compound. Its molecular formula is C16H29N3O5S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Interactive Applications :

    • Biotinylated biodegradable nanotemplated hydrogel networks, synthesized using methacrylated Biotin-PEG, have been developed for cell interactive applications. These hydrogels showed enhanced cell attachment when engineered with cell adhesive peptides and presented with surface topography induced by a lamellar template. This innovation highlights the potential of Biotin-PEG in tissue engineering and regenerative medicine (Clapper et al., 2008).
  • Detection of Nucleic Acids and Proteins :

    • Biotin-PEG linked gold nanoparticle probes have been utilized for the simultaneous detection of nucleic acids and proteins. This approach, employing biotin-PEG gold nanoparticle probes, offers a versatile platform for diagnostic applications in clinical settings (Scott et al., 2017).
  • Nucleic Acid Crosslinking :

    • An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA has been developed. It employs Biotin-PEG3-OH for more effective labeling and crosslinking of DNA and RNA, showing its utility in genome-wide investigations and related research areas (Wielenberg et al., 2020).
  • Polymer Synthesis and Characterisation :

    • Biotin-PEG has been used in the synthesis of degradable polymers like PLA-PEG-biotin. This synthesis process ensures that the biotin structure maintains its molecular recognition capabilities, which is crucial for applications in biomaterials and drug delivery systems (Salem et al., 2001).
  • Protein Conjugation :

    • Biotin-PEG has been employed in the development of linear-hyperbranched, heterobifunctional alpha,omega(n) telechelic block copolymers for noncovalent bioconjugation with avidin. This highlights its role in enhancing the versatility and functionality of biotechnological applications (Wurm et al., 2009).
  • Cancer-Targeted Drug Delivery :

    • Multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been created for cancer-targeted intracellular drug delivery. This demonstrates the potential of Biotin-PEG in developing targeted therapy solutions for cancer treatment (Chen et al., 2015).
  • Nanotechnology and Biosensing :

    • Biotin-PEG has been incorporated into various nanotechnological applications, such as the fabrication of biosensors and the development of cell-microparticle hybrids. This highlights its role in the intersection of nanotechnology and biological systems (Krishnamachari et al., 2008).

Properties

IUPAC Name

N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJDHGWKSPEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.